6-Methoxy-2,4-dimethylpyridine-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-2,4-dimethylpyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-9(12-3)10-7(2)8(6)5-11/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUBLPCMTJOZOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101243044 | |
| Record name | 6-Methoxy-2,4-dimethyl-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101243044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
819069-58-4 | |
| Record name | 6-Methoxy-2,4-dimethyl-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=819069-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-2,4-dimethyl-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101243044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Methoxy 2,4 Dimethylpyridine 3 Carbaldehyde
Retrosynthetic Analysis and Key Disconnections for 6-Methoxy-2,4-dimethylpyridine-3-carbaldehyde
Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgwikipedia.org For this compound, the primary focus is on the disconnection of the carbon-carbon and carbon-heteroatom bonds that form the aldehyde group and the substituted pyridine (B92270) ring.
The key disconnections for this target molecule can be envisioned through three primary bond-breaking strategies:
C-C Bond Disconnection at the Aldehyde: The most direct disconnection involves breaking the bond between the pyridine ring and the formyl group (C3-CHO). This leads to a 6-methoxy-2,4-dimethylpyridine synthon that requires a subsequent formylation reaction. This approach is synthetically realized through electrophilic aromatic substitution reactions.
C-N Bond Disconnections of the Pyridine Ring: A more complex retrosynthetic approach involves breaking the bonds that form the pyridine ring itself. This would typically follow patterns of established pyridine syntheses, such as the Hantzsch synthesis, which constructs the dihydropyridine (B1217469) ring from components like a β-ketoester, an aldehyde, and ammonia (B1221849). baranlab.org However, for this specific substitution pattern, functional group interconversion is a more common and direct strategy.
Functional Group Interconversion (FGI): This is the most practical and widely applied strategy. The aldehyde group is seen as the product of the oxidation of a primary alcohol (hydroxymethyl group) or the partial reduction of a nitrile (cyano group). These disconnections lead to the precursor molecules (6-Methoxy-2,4-dimethylpyridin-3-yl)methanol and 6-Methoxy-2,4-dimethylpyridine-3-carbonitrile, respectively.
These retrosynthetic pathways guide the selection of direct synthesis routes, which are explored in the following sections.
Direct Synthesis Routes to this compound
The direct synthesis of this compound can be achieved through several reliable methods, primarily involving the late-stage introduction or modification of the C3 substituent.
Formylation Reactions of Precursor Pyridine Systems
Introducing a formyl group onto the 6-Methoxy-2,4-dimethylpyridine precursor is a viable strategy. The success of this approach depends on the reactivity of the pyridine ring, which is enhanced by the electron-donating methoxy (B1213986) and methyl groups, making it susceptible to electrophilic attack.
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. acs.orgrsc.orgorganic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile. google.comacs.org
The pyridine ring of the precursor, 6-Methoxy-2,4-dimethylpyridine, is activated by the electron-donating substituents, directing the electrophilic formylation to an available position. The reaction proceeds through an initial electrophilic attack by the Vilsmeier reagent on the pyridine ring, forming an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired aldehyde. nih.gov
Table 1: Representative Conditions for Vilsmeier-Haack Formylation
| Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Reaction Time (h) |
| Phosphorus oxychloride (POCl₃) | N,N-dimethylformamide (DMF) | Dichloromethane (DCM) | 0 to 40 | 2 - 6 |
| Phosphorus oxychloride (POCl₃) | N,N-dimethylformamide (DMF) | DMF (as solvent) | 25 to 80 | 4 - 12 |
Note: This data is representative of typical Vilsmeier-Haack reactions on activated heterocyclic systems. Specific conditions may vary based on substrate reactivity.
While the Vilsmeier-Haack reaction is well-suited for this transformation, other classical formylation methods are generally less effective for pyridine systems.
Gattermann and Gattermann-Koch Reactions: These reactions, which use reagents like HCN/HCl or CO/HCl with a Lewis acid catalyst, are typically not applicable to phenol (B47542) ethers or pyridine derivatives. wikipedia.orgunacademy.combyjus.comlscollege.ac.inthermofisher.com
Reimer-Tiemann Reaction: This method is primarily used for the ortho-formylation of phenols and requires strongly basic conditions, which can be incompatible with many substituted pyridines. mychemblog.comorganicreactions.orgnrochemistry.comwikipedia.org It is generally not effective for methoxy-substituted aromatics. mdma.ch
Duff Reaction: The Duff reaction uses hexamine as the formylating agent and is effective for highly activated substrates like phenols. wikipedia.orgchem-station.com While it has been applied to a 2-pyridone system, its applicability to a methoxypyridine like the required precursor is limited. nih.gov
Given these limitations, the Vilsmeier-Haack approach remains the most promising direct formylation strategy.
Reduction of Cyanopyridine Precursors to this compound
The partial reduction of a nitrile (cyano group) to an aldehyde is another robust synthetic route. The precursor for this method is 6-Methoxy-2,4-dimethylpyridine-3-carbonitrile. This transformation is most effectively achieved using Diisobutylaluminium hydride (DIBAL-H).
DIBAL-H is a bulky and electrophilic reducing agent that can selectively reduce nitriles to an intermediate imine-aluminum complex at low temperatures (typically -78 °C). adichemistry.comchemistrysteps.comcommonorganicchemistry.com Crucially, this intermediate is stable at low temperatures and does not undergo further reduction. Subsequent aqueous workup hydrolyzes the imine to furnish the desired aldehyde. wikipedia.orgnanotrun.com This method prevents over-reduction to the primary amine, which would occur with more powerful reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.org
Table 3: Typical Conditions for DIBAL-H Reduction of Cyanopyridine
| Reducing Agent | Solvent | Temperature (°C) | Workup |
| Diisobutylaluminium hydride (DIBAL-H) | Toluene, Hexane, or Dichloromethane (DCM) | -78 | Aqueous acid (e.g., HCl) or Rochelle's salt solution |
Note: Careful control of stoichiometry (typically 1.0 to 1.2 equivalents of DIBAL-H) and temperature is essential to prevent over-reduction and maximize aldehyde yield. chemistrysteps.comcommonorganicchemistry.com
Ring-Closure Reactions Incorporating the Pyridine Nucleus and Aldehyde Moiety
Ring-closure reactions are a classical and versatile approach to pyridine synthesis. These methods typically involve the condensation of acyclic precursors that contain the necessary carbon and nitrogen atoms to form the heterocyclic ring. For a molecule with the complexity of this compound, a multi-step ring-closure strategy would likely be employed, where the aldehyde functionality is introduced either as part of a building block or is masked in a precursor form.
One plausible, albeit indirect, ring-closure approach would be the synthesis of a related pyridine, such as 6-hydroxy-2,4-dimethylpyridine-3-carbonitrile, which can then be elaborated to the target molecule. The synthesis of such a pyridone could be achieved through a condensation reaction of an appropriate β-ketoester with an enamine and a cyanide-containing component. Subsequent conversion of the nitrile to an aldehyde and methylation of the hydroxyl group would yield the final product.
Another potential ring-closure strategy involves the Bohlmann-Rahtz pyridine synthesis, which typically yields 2,3,6-trisubstituted pyridines from the reaction of an enamine with an ethynyl (B1212043) ketone. baranlab.org While not directly applicable in a single step to the target molecule's substitution pattern, modifications of this approach could be envisioned. For instance, a carefully designed enamine and a functionalized ethynyl ketone could potentially be used to construct the core pyridine ring, with the methoxy and aldehyde groups being introduced in subsequent steps. The efficiency of such ring-closure reactions is often dependent on the specific substrates and reaction conditions, with yields varying significantly.
Multi-Component Reactions for the Construction of this compound Frameworks
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step, thereby reducing the number of synthetic operations and increasing atom economy. nih.gov Several MCRs are well-established for the synthesis of the pyridine core and could be adapted for the synthesis of this compound or its immediate precursors.
The Hantzsch pyridine synthesis is a classic four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia source. chemtube3d.com This reaction initially forms a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. researchgate.net To synthesize a molecule with the substitution pattern of this compound, a modified Hantzsch synthesis could be envisioned.
For instance, the reaction could employ a β-ketoester that incorporates the C4-methyl and C3-formyl (or a precursor) groups, another β-dicarbonyl compound to provide the C2-methyl group, and a source for the C6-methoxy group, along with an aldehyde and ammonia. A more direct, though challenging, approach would involve a β-ketoester with a methoxy group at the appropriate position. A study on the Hantzsch condensation of methoxybenzaldehydes with methyl-3-aminocrotonate has been reported, yielding substituted dihydropyridines. nih.govresearchgate.netnih.gov
The general scheme for a Hantzsch-type synthesis leading to a dihydropyridine precursor is outlined below:
| Reactant A | Reactant B | Aldehyde | Nitrogen Source | Product (Dihydropyridine) |
|---|---|---|---|---|
| β-Ketoester | Enamine/β-Ketoester | Formaldehyde (example) | Ammonia/Ammonium (B1175870) Acetate | 1,4-Dihydropyridine |
The subsequent oxidation of the dihydropyridine intermediate is a crucial step to achieve the aromatic pyridine ring. Various oxidizing agents can be employed for this purpose, including nitric acid, manganese dioxide, or ferric chloride. chemistrysteps.comorgsyn.org
Modern synthetic methodologies offer sophisticated routes to highly substituted pyridines through cycloaddition and cascade reactions. These methods often provide high levels of regioselectivity and functional group tolerance.
Cycloaddition Reactions: The pyridine ring can be constructed through [4+2] cycloaddition reactions (Diels-Alder reactions) involving an azadiene and a dienophile. For the synthesis of this compound, this would require a highly functionalized azadiene that contains the nitrogen and four of the ring carbons, which would then react with an appropriate alkyne or alkene dienophile to complete the ring. The challenge in this approach lies in the synthesis of the appropriately substituted azadiene precursor.
Cascade Reactions: Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations that occur sequentially in a one-pot process. A plausible cascade reaction for the synthesis of the target molecule could be initiated by a Michael addition, followed by an intramolecular cyclization and subsequent aromatization. For example, a reaction between a suitably substituted enamine and an α,β-unsaturated carbonyl compound could trigger a cascade sequence to form the pyridine ring with the desired substituents.
Optimization of Reaction Conditions and Yield Profiles for this compound Synthesis
Regardless of the chosen synthetic route, the optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically optimized include the choice of solvent, catalyst, reaction temperature, and reaction time.
For multi-component reactions like the Hantzsch synthesis, the choice of solvent can significantly influence the reaction outcome. nbinno.comrsc.org For instance, polar aprotic solvents like DMF or DMSO might be suitable. Catalysts, such as Brønsted or Lewis acids, can also play a critical role in accelerating the reaction and improving yields. researchgate.net
A likely key step in a plausible multi-step synthesis would be the Vilsmeier-Haack formylation of a 6-methoxy-2,4-dimethylpyridine precursor. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comwikipedia.orgijpcbs.comorganic-chemistry.org The reaction typically employs a Vilsmeier reagent, which is formed in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃). jk-sci.com The electron-donating methoxy group at the 6-position and the methyl groups at the 2- and 4-positions would activate the pyridine ring towards electrophilic substitution, making the Vilsmeier-Haack reaction a highly probable successful strategy for the introduction of the C3-aldehyde group.
Optimization of the Vilsmeier-Haack reaction would involve varying the molar ratio of the substrate to the Vilsmeier reagent, the reaction temperature, and the work-up procedure to maximize the yield of the desired 3-formyl product.
| Parameter | Typical Range/Options | Effect on Reaction |
|---|---|---|
| Solvent | DMF, Dichloromethane, Acetonitrile | Can affect solubility of reactants and stability of intermediates. nbinno.com |
| Catalyst | Brønsted acids (e.g., acetic acid), Lewis acids (e.g., ZnBr₂) | Can accelerate reaction rates and improve yields. researchgate.net |
| Temperature | Room temperature to reflux | Higher temperatures can increase reaction rates but may also lead to side products. |
| Reaction Time | Minutes to hours | Monitored by techniques like TLC or GC-MS to determine completion. |
| Microwave Irradiation | N/A | Can significantly reduce reaction times and improve yields in some cases. nih.govacs.org |
Green Chemistry Principles in Synthetic Route Development for this compound
The principles of green chemistry are increasingly being integrated into the development of synthetic routes for complex molecules to minimize environmental impact and enhance sustainability. For the synthesis of this compound, several green chemistry principles could be applied.
The use of multi-component reactions, as discussed in section 2.3, is inherently a green approach as it improves atom economy and reduces the number of synthetic steps and associated waste. nih.govacs.org Further greening of these reactions can be achieved by using environmentally benign solvents, such as water or ionic liquids, or by conducting the reactions under solvent-free conditions. biosynce.com
Microwave-assisted organic synthesis (MAOS) is another green technology that can be applied to pyridine synthesis. nih.govacs.org Microwave heating can lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. This is due to efficient and uniform heating of the reaction mixture.
The choice of catalysts is also a key aspect of green chemistry. The use of heterogeneous catalysts that can be easily recovered and reused is preferable to homogeneous catalysts. Additionally, the development of catalytic systems that can operate under milder reaction conditions and with lower catalyst loadings would contribute to a greener synthesis. For instance, iron-catalyzed cyclization reactions have been developed for the green synthesis of substituted pyridines. rsc.org
Chemical Reactivity and Derivatization Strategies of 6 Methoxy 2,4 Dimethylpyridine 3 Carbaldehyde
Nucleophilic Addition Reactions at the Carbaldehyde Moiety of 6-Methoxy-2,4-dimethylpyridine-3-carbaldehyde
The aldehyde group in this compound is an electrophilic center, readily undergoing attack by various nucleophiles. These reactions are fundamental for extending the molecular framework and introducing new functional groups.
Formation of Imines, Oximes, and Related Schiff Bases
The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction typically requires acid catalysis and involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the C=N double bond.
A significant related reaction is the formation of oximes, which are highly crystalline and stable compounds. d-nb.info Oximes are synthesized by treating an aldehyde or ketone with hydroxylamine. nih.gov The reaction with this compound and hydroxylamine hydrochloride would proceed under mild conditions, often facilitated by a weak base or by using green chemistry approaches like grinding the reactants together, sometimes in the presence of a catalyst like Bi2O3. d-nb.info These oximes serve as important synthetic intermediates. d-nb.infoijprajournal.com
Table 1: Synthesis of Imines and Oximes
| Reactant | Product Class | General Structure of Product |
|---|---|---|
| Primary Amine (R-NH₂) | Imine (Schiff Base) | 6-Methoxy-2,4-dimethyl-3-(R-N=CH)-pyridine |
Synthesis of Primary and Secondary Alcohols
The carbon skeleton of this compound can be extended through the addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). These powerful nucleophiles attack the carbonyl carbon to form a new carbon-carbon bond. The initial product is a magnesium or lithium alkoxide, which upon acidic workup, yields a secondary alcohol.
If the goal is to introduce a hydroxymethyl group, a reducing agent would be used, as detailed in section 3.3. The synthesis of primary alcohols via nucleophilic addition to the carbaldehyde is not applicable, as this would require the addition of a hydride equivalent, which is a reduction reaction.
Cyanohydrin Formation and Subsequent Conversions
The addition of hydrogen cyanide (HCN) across the carbonyl double bond results in the formation of a cyanohydrin, specifically 2-hydroxy-2-(6-methoxy-2,4-dimethylpyridin-3-yl)acetonitrile. This reaction is reversible and typically requires a basic catalyst, such as sodium or potassium cyanide, to generate the cyanide ion (CN⁻), which acts as the nucleophile. libretexts.org The cyanide ion attacks the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate by HCN or a weak acid. libretexts.orgyoutube.com
Cyanohydrins are valuable synthetic intermediates. The nitrile group can be hydrolyzed under acidic or basic conditions to yield an α-hydroxy carboxylic acid. Alternatively, the nitrile can be reduced, for example with lithium aluminum hydride, to afford a β-amino alcohol.
Table 2: Nucleophilic Addition Reactions
| Reaction | Nucleophile | Reagent(s) | Intermediate Product | Final Product (after workup) |
|---|---|---|---|---|
| Grignard Reaction | R⁻ | 1. R-MgX2. H₃O⁺ | Magnesium Alkoxide | Secondary Alcohol |
Oxidation Reactions of the Aldehyde Group to Carboxylic Acids
The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 6-Methoxy-2,4-dimethylpyridine-3-carboxylic acid. This transformation can be achieved using a variety of oxidizing agents.
Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (generated from CrO₃ and H₂SO₄) are effective but can sometimes lead to side reactions or be environmentally hazardous. Milder and more selective reagents are often preferred. For instance, Tollens' reagent, a solution of silver nitrate in ammonia (B1221849) (Ag(NH₃)₂⁺), provides a classic method for this conversion. Another common method involves the use of sodium chlorite (NaClO₂) in the presence of a chlorine scavenger. In some synthetic routes, aldehydes are oxidized to carboxylic acids using reagents like silver (I) oxide in sodium hydroxide solution.
Reduction Reactions of the Aldehyde Group to Alcohols
The reduction of the aldehyde group provides a straightforward route to the corresponding primary alcohol, (6-Methoxy-2,4-dimethylpyridin-3-yl)methanol. This is a common and high-yielding transformation in organic synthesis.
Standard reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent, typically used in alcoholic solvents like methanol or ethanol, and is highly selective for aldehydes and ketones. Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran, followed by a careful aqueous workup.
Table 3: Oxidation and Reduction of the Aldehyde Group
| Transformation | Reagent(s) | Product |
|---|---|---|
| Oxidation | KMnO₄, Ag₂O, or NaClO₂ | 6-Methoxy-2,4-dimethylpyridine-3-carboxylic acid |
Electrophilic Substitution on the Pyridine (B92270) Ring of this compound
The pyridine ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution compared to benzene. The reactivity and regioselectivity of substitution on the this compound ring are governed by the combined electronic effects of the existing substituents.
Directing Effects of Substituents:
Methoxy (B1213986) Group (-OCH₃) at C6: An ortho, para-director and strongly activating.
Methyl Groups (-CH₃) at C2 and C4: Ortho, para-directors and weakly activating.
Carbaldehyde Group (-CHO) at C3: A meta-director and strongly deactivating.
Therefore, electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would be expected to occur, albeit potentially under forcing conditions, at the C5 position to yield 5-substituted-6-methoxy-2,4-dimethylpyridine-3-carbaldehyde derivatives.
Exploiting the Methoxy Group for Further Transformations (e.g., Demethylation, Ether Cleavage)
The methoxy group at the 6-position of the pyridine ring is a key functional handle that can be readily transformed, primarily through demethylation or ether cleavage reactions. These transformations are crucial for introducing new functionalities or altering the electronic properties of the pyridine ring.
Demethylation to Pyridones:
Demethylation of the 6-methoxy group converts the pyridine into its corresponding 2-pyridone tautomer. This transformation is typically achieved using strong acids or specific demethylating agents. Reagents such as boron tribromide (BBr₃) are highly effective for cleaving aryl methyl ethers. researchgate.netcore.ac.uknih.gov The reaction proceeds via the formation of a Lewis acid-base adduct between the boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. core.ac.uknih.gov
Alternatively, strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can be used, often at elevated temperatures. transformationtutoring.comyoutube.com The mechanism involves protonation of the ether oxygen to form a good leaving group (methanol), followed by nucleophilic attack of the halide on the methyl group in an Sₙ2 reaction. transformationtutoring.comyoutube.com A chemoselective demethylation method for methoxypyridine derivatives using L-selectride has also been developed, offering a milder alternative. researchgate.netelsevierpure.com
These demethylation reactions are fundamental for accessing the 6-hydroxy-2,4-dimethylpyridine-3-carbaldehyde (or its pyridone tautomer), a valuable intermediate for further synthesis.
| Reagent | Typical Conditions | Mechanism Type | Product |
|---|---|---|---|
| Boron Tribromide (BBr₃) | DCM, 0°C to rt | Lewis Acid-Assisted Cleavage | 6-Hydroxy-2,4-dimethylpyridine-3-carbaldehyde |
| Hydrobromic Acid (HBr) | Reflux | Sₙ2 | 6-Hydroxy-2,4-dimethylpyridine-3-carbaldehyde |
| Hydroiodic Acid (HI) | Reflux | Sₙ2 | 6-Hydroxy-2,4-dimethylpyridine-3-carbaldehyde |
| L-selectride | THF, Reflux | Chemoselective Reduction | 6-Hydroxy-2,4-dimethylpyridine-3-carbaldehyde |
Reactivity of Alkyl Groups on the Pyridine Ring of this compound (e.g., Deprotonation, Condensation)
The methyl groups at the C2 and C4 positions of the pyridine ring are activated by the electron-withdrawing nature of the nitrogen atom. Their protons are sufficiently acidic to be removed by strong bases, generating nucleophilic carbanions that can participate in various carbon-carbon bond-forming reactions.
Deprotonation:
The protons of the C2 and C4 methyl groups can be abstracted by strong bases like n-butyllithium (n-BuLi). chemicalbook.comwikipedia.org The resulting lithiated species are potent nucleophiles. The relative acidity of the methyl groups can be influenced by other substituents on the ring, but both positions are susceptible to deprotonation. The choice of solvent and additives like tetramethylethylenediamine (TMEDA) can affect the aggregation state and reactivity of the organolithium reagent. chemicalbook.comwikipedia.org
Condensation Reactions:
Once deprotonated, the resulting pyridylmethanide anion can react with various electrophiles, most notably in condensation reactions with aldehydes and ketones. docbrown.infochemguide.co.uk This reaction, a form of aldol condensation, leads to the formation of a new carbon-carbon bond and a β-hydroxyalkyl side chain. Subsequent dehydration can yield a styryl- or vinyl-substituted pyridine. For instance, reaction of the lithiated pyridine with an aldehyde (R'-CHO) would yield a 2- or 4-(2-hydroxy-2-R'-ethyl)pyridine derivative. This strategy is a powerful tool for extending the carbon framework of the molecule.
| Reaction Type | Reagents | Intermediate | Typical Product Class |
|---|---|---|---|
| Deprotonation | n-BuLi, THF, -78°C | Lithiated Pyridine (Carbanion) | Nucleophilic Pyridine Derivative |
| Condensation | 1. n-BuLi 2. Aldehyde (R'CHO) or Ketone (R'COR'') | Pyridylmethanide Anion | β-Hydroxyalkyl Pyridine |
Palladium-Catalyzed Cross-Coupling Reactions Involving Functionalized this compound Derivatives
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. To utilize this compound in such reactions, it must first be converted into a suitable derivative, typically a halopyridine. The 6-methoxy group can be transformed into a better leaving group, such as a chloride or triflate, making the C6 position susceptible to oxidative addition by a palladium(0) catalyst.
Functionalization for Cross-Coupling:
A common strategy involves converting the 6-methoxypyridine to a 6-chloropyridine. This can be achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often by first converting the methoxy group to a hydroxyl group (pyridone) as described in section 3.5. The resulting 6-chloro-2,4-dimethylpyridine-3-carbaldehyde is an excellent substrate for a variety of cross-coupling reactions.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction couples an organoboron compound (boronic acid or ester) with an organic halide. researchgate.netresearchgate.netlibretexts.org A functionalized 6-chloro derivative of the title compound could be coupled with various aryl- or vinylboronic acids to introduce new aryl or vinyl substituents at the 6-position. researchgate.netresearchgate.net This reaction is known for its mild conditions and high functional group tolerance. researchgate.net
Sonogashira Coupling:
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgscirp.orgacs.orgmdpi.com A 6-halo derivative of the pyridine could react with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst to yield a 6-alkynylpyridine. scirp.orgmdpi.com This reaction is invaluable for the synthesis of conjugated enynes and aryl alkynes.
Heck Reaction:
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. researchgate.netrsc.orgwikipedia.org The 6-chloro derivative could be coupled with various alkenes, such as acrylates or styrenes, to introduce a vinyl-type substituent at the 6-position of the pyridine ring. rsc.orgnih.govlibretexts.org
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | 6-Chloropyridine + Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 6-Arylpyridine |
| Sonogashira | 6-Chloropyridine + Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., NEt₃) | 6-Alkynylpyridine |
| Heck | 6-Chloropyridine + Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., NEt₃) | 6-Vinylpyridine |
Advanced Spectroscopic and Structural Elucidation of 6 Methoxy 2,4 Dimethylpyridine 3 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 6-Methoxy-2,4-dimethylpyridine-3-carbaldehyde, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aldehydic proton should appear as a singlet in the downfield region, typically around 9-10 ppm. The single aromatic proton on the pyridine (B92270) ring would likely resonate between 7-8 ppm. The methoxy (B1213986) and two methyl groups would each produce a singlet in the upfield region, with the methoxy protons typically around 3.8-4.2 ppm and the methyl protons at approximately 2.3-2.7 ppm.
The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom. The carbonyl carbon of the aldehyde would be the most deshielded, appearing around 190 ppm. The carbons of the pyridine ring would resonate in the 110-165 ppm range, with their exact shifts influenced by the substituents. The methoxy carbon is expected around 55-60 ppm, while the two methyl carbons would appear further upfield.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.8 - 10.2 | 190 - 195 | Singlet |
| Pyridine-H | 7.5 - 7.9 | 120 - 125 | Singlet |
| Methoxy (-OCH₃) | 3.9 - 4.1 | 55 - 60 | Singlet |
| 2-Methyl (-CH₃) | 2.5 - 2.7 | 20 - 25 | Singlet |
| 4-Methyl (-CH₃) | 2.3 - 2.5 | 15 - 20 | Singlet |
2D NMR Spectroscopy for Connectivity and Spatial Information:
COSY (Correlation Spectroscopy): While limited in this specific molecule due to the lack of proton-proton coupling between the isolated spin systems, in derivatives with adjacent protons, COSY would be crucial for establishing proton connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons, providing insights into the molecule's conformation. For example, a NOESY spectrum could show correlations between the aldehydic proton and the methyl protons at the 4-position, or between the methoxy protons and the proton on the pyridine ring, depending on the preferred conformation around the C3-CHO bond.
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₉H₁₁NO₂), the expected monoisotopic mass is 165.07898 Da.
HRMS can also be coupled with fragmentation techniques, such as Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS), to elucidate the structure of the molecule by analyzing its fragmentation pattern.
Predicted Mass Spectrometry Data:
| Adduct | m/z (mass-to-charge ratio) |
| [M+H]⁺ | 166.08626 |
| [M+Na]⁺ | 188.06820 |
| [M-H]⁻ | 164.07170 |
| [M]⁺ | 165.07843 |
Plausible Fragmentation Pathways: Under electron ionization (EI) or electrospray ionization (ESI) conditions followed by CID, the molecular ion would undergo fragmentation. Plausible pathways include:
Loss of the aldehyde group: A primary fragmentation could involve the loss of the -CHO group (29 Da) as a radical, or the loss of carbon monoxide (28 Da) from the aldehyde.
Cleavage of the methoxy group: Loss of a methyl radical (•CH₃, 15 Da) from the methoxy group to form a stable pyridone-like structure is a likely pathway. Subsequent loss of CO could also occur.
Ring fragmentation: Cleavage of the pyridine ring itself can occur, although this typically requires higher energy and leads to a more complex array of smaller fragments.
The precise masses of the fragment ions, as determined by HRMS, are crucial for confirming their elemental compositions and validating the proposed fragmentation pathways.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" of the compound and allow for the identification of its functional groups.
Expected Vibrational Modes:
C=O Stretch: A strong, sharp absorption band in the IR spectrum is expected in the region of 1690-1715 cm⁻¹ corresponding to the stretching vibration of the aldehydic carbonyl group. This would also be a prominent band in the Raman spectrum.
C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups will appear just below 3000 cm⁻¹.
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will produce a series of characteristic bands in the 1400-1600 cm⁻¹ region.
C-O Stretch: The stretching vibration of the C-O bond in the methoxy group is expected to produce a strong band in the IR spectrum around 1250 cm⁻¹.
Methyl Bending: Symmetric and asymmetric bending vibrations of the methyl groups will be visible in the 1375-1450 cm⁻¹ region.
Interactive Data Table: Characteristic Vibrational Frequencies
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (Typical Intensity) |
| Aromatic C-H Stretch | 3000 - 3100 | IR (weak), Raman (medium) |
| Aliphatic C-H Stretch | 2850 - 3000 | IR (medium), Raman (strong) |
| C=O Stretch (Aldehyde) | 1690 - 1715 | IR (strong), Raman (strong) |
| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1600 | IR (medium-strong), Raman (medium-strong) |
| CH₃ Asymmetric Bend | ~1450 | IR (medium), Raman (medium) |
| CH₃ Symmetric Bend | ~1375 | IR (medium), Raman (weak) |
| C-O Stretch (Aryl Ether) | 1200 - 1275 | IR (strong), Raman (weak) |
Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and intensities, aiding in the assignment of the experimental spectra. researchgate.netresearchgate.net
X-ray Crystallography for Definitive Solid-State Structural Characterization of this compound and its Derivatives
Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state. By diffracting X-rays off a single crystal, a three-dimensional map of the electron density can be generated, from which the precise positions of all atoms in the crystal lattice can be determined.
Should a suitable single crystal of this compound or one of its derivatives be grown, X-ray diffraction analysis would yield a wealth of information, including:
Unambiguous molecular structure: Confirmation of the atomic connectivity.
Precise bond lengths and angles: Providing insight into the electronic nature of the bonds.
Conformation in the solid state: The dihedral angles would reveal the orientation of the aldehyde and methoxy groups relative to the pyridine ring.
Intermolecular interactions: Analysis of the crystal packing would reveal any hydrogen bonding, π-π stacking, or other non-covalent interactions that stabilize the crystal lattice. nih.govmdpi.com
Representative Crystallographic Data Table (Based on similar structures)
| Parameter | Typical Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pbca |
| a (Å) | 10 - 16 |
| b (Å) | 7 - 12 |
| c (Å) | 10 - 18 |
| β (°) | 90 - 105 |
| Volume (ų) | 1200 - 1800 |
| Z (molecules per unit cell) | 4 or 8 |
This data would provide a benchmark for computational studies and a deeper understanding of the compound's solid-state properties. nih.govijirset.comresearchgate.net
Advanced Spectroscopic Techniques for Investigating Molecular Dynamics and Interactions
Beyond static structural determination, advanced spectroscopic techniques can probe the dynamic behavior and intermolecular interactions of this compound.
Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study conformational changes and dynamic processes, such as restricted rotation around single bonds (e.g., the bond connecting the aldehyde group to the pyridine ring). Changes in chemical shifts or the coalescence of signals can provide quantitative information about the energy barriers of these processes.
Diffusion Ordered Spectroscopy (DOSY): This NMR technique can be used to study the self-association of molecules or their interaction with other species in solution by measuring their diffusion coefficients.
Solid-State NMR (ssNMR): For powdered or amorphous samples where single crystals cannot be obtained, ssNMR can provide valuable structural information in the solid state, including details about polymorphism and local molecular environments.
Time-Resolved Spectroscopy: Techniques like time-resolved infrared or fluorescence spectroscopy could be applied to derivatives of the title compound to study their behavior in excited states, which is relevant for understanding their photophysical properties.
The application of these advanced methods would provide a comprehensive understanding of not only the static structure of this compound but also its dynamic behavior and interactions with its environment.
Computational Chemistry and Theoretical Investigations of 6 Methoxy 2,4 Dimethylpyridine 3 Carbaldehyde
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the electronic structure and stability of 6-Methoxy-2,4-dimethylpyridine-3-carbaldehyde. These methods, grounded in the principles of quantum mechanics, allow for the detailed examination of molecular orbitals, electron density distribution, and thermodynamic stability.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. epstem.netnih.gov It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like this compound. DFT calculations can determine the most stable three-dimensional arrangement of atoms (the ground state geometry) by finding the minimum energy structure on the potential energy surface.
These calculations also provide valuable information about the molecule's energetics, including its total energy, enthalpy, and Gibbs free energy. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity.
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound
| Property | Illustrative Value | Unit |
| Total Energy | -552.345 | Hartrees |
| HOMO Energy | -6.21 | eV |
| LUMO Energy | -1.89 | eV |
| HOMO-LUMO Gap | 4.32 | eV |
| Dipole Moment | 3.45 | Debye |
Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties. While computationally more demanding than DFT, ab initio methods are often used as a benchmark for less computationally expensive methods. For a molecule like this compound, these high-accuracy predictions can be invaluable for confirming results obtained from DFT and for providing a more detailed understanding of its electronic structure.
Conformational Analysis and Exploration of Potential Energy Surfaces
The presence of rotatable bonds in this compound, such as the bond connecting the methoxy (B1213986) group to the pyridine (B92270) ring, allows for the existence of different spatial arrangements of the atoms, known as conformers. nih.govresearchgate.net Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. nih.govresearchgate.net This is achieved by systematically rotating the flexible bonds and calculating the energy of the resulting structures, thereby mapping out the potential energy surface of the molecule.
The relative energies of the different conformers determine their population at a given temperature. Understanding the conformational landscape is crucial as different conformers can exhibit different chemical and physical properties, including reactivity and biological activity.
Table 2: Illustrative Relative Energies of Conformers of this compound
| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |
| 1 | 0° | 2.5 |
| 2 | 60° | 1.0 |
| 3 | 120° | 0.0 (most stable) |
| 4 | 180° | 3.0 |
Note: The values in this table are for illustrative purposes.
Reaction Mechanism Elucidation using Computational Methods
Computational methods are powerful tools for elucidating the mechanisms of chemical reactions involving this compound. nih.gov By mapping the reaction pathway from reactants to products, it is possible to identify transition states, which are the highest energy points along the reaction coordinate, and intermediates. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate.
For example, in a reaction involving the aldehyde group of this compound, computational methods can be used to model the approach of a nucleophile, the formation of a tetrahedral intermediate, and the subsequent steps leading to the final product. This level of detail is often difficult to obtain through experimental methods alone. nih.gov
Spectroscopic Property Prediction
Computational chemistry can predict various spectroscopic properties of this compound, which can be compared with experimental data to confirm the molecule's structure.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. The agreement between the calculated and experimental spectra can provide strong evidence for the proposed structure.
IR Frequencies: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Computational methods can calculate the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum.
Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound
| Nucleus/Vibration | Predicted Value | Experimental Value |
| ¹H NMR (aldehyde H) | 9.8 ppm | 9.9 ppm |
| ¹³C NMR (carbonyl C) | 192.5 ppm | 193.1 ppm |
| IR (C=O stretch) | 1695 cm⁻¹ | 1700 cm⁻¹ |
Note: The values in this table are illustrative.
Molecular Dynamics Simulations to Understand Dynamic Behavior
MD simulations can reveal how the molecule behaves in a more realistic environment, such as in a solution, which is crucial for understanding its properties and reactivity in real-world applications.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Property Relationships (general)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical methodology used to develop predictive models that correlate the structural or physicochemical properties of a series of compounds with their biological activities or other specific properties. fiveable.me For a compound like this compound, QSAR can be a powerful tool to predict its behavior and guide the design of new analogues with desired characteristics, even in the absence of extensive experimental data. The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the variations in their molecular features. fiveable.me
The development of a QSAR model is a systematic process that involves several key steps:
Data Set Selection: A crucial first step is the collection of a dataset of molecules with known activities or properties. For a study involving this compound, this would ideally consist of a series of structurally similar pyridine derivatives and their corresponding measured biological activities (e.g., enzyme inhibition, receptor binding affinity).
Molecular Descriptor Calculation: Molecular descriptors are numerical values that encode different aspects of a molecule's structure. hufocw.orgnih.gov These descriptors can be broadly categorized into several classes:
Topological descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching. Examples include connectivity indices and atom counts. hufocw.org
Geometrical descriptors: These 3D descriptors are calculated from the spatial arrangement of atoms in the molecule and include parameters like molecular surface area and volume. hufocw.org
Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO). hufocw.orgmdpi.com
Hydrophobic descriptors: These quantify the lipophilicity of a molecule, which is crucial for its transport and interaction with biological membranes. A common example is the logarithm of the octanol-water partition coefficient (LogP). nih.gov
Model Development: Using the calculated descriptors as independent variables and the biological activity as the dependent variable, a mathematical model is constructed. Various statistical methods can be employed for this purpose, with Multiple Linear Regression (MLR) and Partial Least Squares (PLS) being common approaches. nih.gov The goal is to find a statistically significant equation that can predict the activity of new compounds based on their descriptor values.
Model Validation: The predictive power of the developed QSAR model must be rigorously validated to ensure its reliability. This is typically done through internal validation techniques like cross-validation (e.g., leave-one-out method) and external validation using an independent test set of compounds that were not used in the model development. nih.gov The quality of a QSAR model is often assessed by statistical parameters such as the squared correlation coefficient (R²) and the squared cross-validation coefficient (Q²). nih.gov
For this compound, a hypothetical QSAR study might explore how modifications to its structure affect a particular biological activity. For instance, researchers could synthesize a series of analogues by varying the substituents on the pyridine ring and then measure their activity. The collected data could then be used to build a QSAR model.
To illustrate the concept, consider the following hypothetical data for a series of pyridine derivatives related to this compound:
| Compound | Biological Activity (log(1/C)) | LogP | Molecular Weight | Dipole Moment (Debye) |
| This compound | 5.2 | 2.1 | 165.19 | 3.5 |
| Analogue 1 (R=H at position 6) | 4.8 | 1.8 | 151.16 | 3.2 |
| Analogue 2 (R=Cl at position 6) | 5.5 | 2.5 | 185.64 | 3.9 |
| Analogue 3 (R=CH3 at position 6) | 5.3 | 2.3 | 165.19 | 3.6 |
A QSAR analysis of such data might reveal that an increase in LogP and dipole moment is positively correlated with the biological activity. This information could then be used to design new, potentially more potent, derivatives of this compound. The resulting QSAR model provides valuable insights into the structure-property relationships governing the activity of this class of compounds.
Exploration of Application Areas for 6 Methoxy 2,4 Dimethylpyridine 3 Carbaldehyde and Its Derivatives
Role as a Key Intermediate in Complex Organic Synthesis
The structural features of 6-methoxy-2,4-dimethylpyridine-3-carbaldehyde make it an attractive starting material for the synthesis of more complex molecular architectures. The aldehyde group provides a reactive handle for a multitude of chemical transformations, while the substituted pyridine (B92270) core can be incorporated into larger, more intricate systems.
Precursor for Advanced Heterocyclic Scaffolds and Architectures
The pyridine ring is a ubiquitous motif in pharmaceuticals and agrochemicals. The development of novel methods for the synthesis of substituted and fused pyridine systems is therefore of significant interest. This compound can serve as a key building block in the construction of a variety of advanced heterocyclic scaffolds.
Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex heterocyclic molecules in a single step, minimizing waste and improving atom economy. The aldehyde functionality of this compound makes it an ideal candidate for participation in such reactions. For instance, it could be employed in MCRs to generate highly substituted pyridines, dihydropyridines, and other fused heterocyclic systems. The specific substitution pattern of the starting aldehyde would be directly translated into the final product, allowing for the synthesis of novel and diverse molecular libraries.
Furthermore, the aldehyde group can be readily transformed into other functional groups, such as amines, alcohols, or carboxylic acids, which can then participate in a range of cyclization reactions to form fused ring systems. This versatility allows for the strategic construction of complex polycyclic architectures containing the pyridine core.
Table 1: Potential Multicomponent Reactions Involving this compound for Heterocyclic Synthesis
| Reaction Type | Potential Reactants | Resulting Heterocyclic Scaffold |
|---|---|---|
| Hantzsch Dihydropyridine (B1217469) Synthesis | β-ketoester, ammonia (B1221849) or ammonium (B1175870) acetate | Dihydropyridine |
| Biginelli Reaction | Urea, β-dicarbonyl compound | Dihydropyrimidinone |
| Kabachnik–Fields reaction | Amine, dialkyl phosphite | α-aminophosphonate |
Building Block for Synthetic Analogs of Natural Products
Natural products remain a crucial source of inspiration for the development of new therapeutic agents. The synthesis of natural product analogs, where a portion of the natural product structure is replaced with a different chemical moiety, is a common strategy in drug discovery to improve efficacy, selectivity, and pharmacokinetic properties.
The pyridine ring is a component of many biologically active natural products. Methoxypyridines, in particular, have been utilized as masked pyridones in the total synthesis of complex alkaloids, such as those belonging to the Lycopodium family. The methoxy (B1213986) group serves to moderate the basicity of the pyridine nitrogen, which can simplify purification processes during a synthetic sequence.
This compound could therefore be a valuable building block for the synthesis of analogs of pyridine-containing natural products. The aldehyde group provides a convenient point of attachment for elaboration into more complex side chains or for coupling with other fragments of a target molecule. The substituted pyridine core could be used to replace other aromatic or heterocyclic systems within a natural product scaffold, potentially leading to new compounds with altered biological activity. Biomimetic synthesis strategies, which aim to mimic the biosynthetic pathways of natural products, could also employ this compound as a starting material.
Applications in Materials Science
The unique electronic and coordination properties of the pyridine ring make it a valuable component in a wide range of materials. The specific substitution pattern of this compound can be leveraged to fine-tune the properties of these materials for specific applications.
Development of Functional Polymers and Copolymers Incorporating the Pyridine Core
Pyridine-containing polymers have garnered significant attention due to their diverse applications, including as catalysts, in drug delivery, and as components in electronic devices. The incorporation of the this compound moiety into a polymer backbone could impart specific functionalities and properties to the resulting material.
The aldehyde group can be utilized as a reactive site for polymerization. For example, it could undergo condensation polymerization with suitable co-monomers to form polyimides or other high-performance polymers. Alternatively, the aldehyde could be converted into a polymerizable group, such as a vinyl or acrylic moiety, allowing for its incorporation into polymers via radical or other chain-growth polymerization methods.
The photophysical properties of polymers containing pyridine units can be tuned by altering the substitution pattern on the pyridine ring. The electron-donating methoxy and methyl groups on this compound would be expected to influence the electronic properties of a polymer containing this unit, potentially affecting its fluorescence or other optical characteristics.
Ligands in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The nitrogen atom of the pyridine ring is a well-established coordination site for metal ions. Ligands containing pyridine moieties are widely used in the construction of coordination complexes and metal-organic frameworks (MOFs). The aldehyde group of this compound can be readily converted into a variety of chelating groups through condensation reactions. For example, reaction with an amine can generate a Schiff base ligand, which can then coordinate to a metal center.
The electronic properties of the resulting metal complex will be influenced by the substituents on the pyridine ring. The electron-donating methoxy and methyl groups would increase the electron density on the pyridine nitrogen, potentially enhancing its coordination ability and affecting the photophysical properties of the resulting complex.
MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. They have shown promise in a variety of applications, including gas storage, catalysis, and sensing. The use of functionalized pyridine-based ligands is a common strategy for tuning the properties of MOFs. The incorporation of ligands derived from this compound into MOFs could lead to materials with tailored pore sizes, shapes, and chemical environments. The presence of the methoxy and methyl groups within the pores of the MOF could influence its interactions with guest molecules.
Table 2: Potential Ligand Architectures from this compound and their Coordination Applications
| Ligand Type | Synthetic Precursor(s) | Potential Metal Ions | Application Area |
|---|---|---|---|
| Schiff Base | Primary amine | Transition metals (e.g., Cu, Zn, Pd) | Catalysis, Sensing |
| Terpyridine-like | 2-Acetylpyridine | Lanthanides, Ru, Fe | Luminescent materials, MOFs |
| Bipyridine-like | Ammonia, α-dicarbonyl | Ru, Re, Ir | Photoredox catalysis, OLEDs |
Components in Optoelectronic Materials
Materials with interesting photophysical properties, such as fluorescence and phosphorescence, are in high demand for applications in optoelectronics, including organic light-emitting diodes (OLEDs) and sensors. The pyridine ring is a common component of many organic molecules used in these applications.
The electronic properties of a molecule, which determine its absorption and emission characteristics, can be finely tuned by the introduction of electron-donating and electron-withdrawing groups. The this compound moiety possesses both electron-donating (methoxy and methyl) and electron-withdrawing (aldehyde) groups, which could lead to interesting photophysical properties in molecules containing this unit.
Derivatives of this compound could be designed to exhibit intramolecular charge transfer (ICT), a phenomenon that is often associated with strong fluorescence. For example, the aldehyde group could be used as a synthetic handle to attach a strong electron-donating group, creating a "push-pull" system.
Furthermore, coordination polymers and metal complexes containing ligands derived from this compound could also exhibit interesting luminescent properties. The nature of the metal ion and the specific coordination geometry would play a crucial role in determining the emission wavelength and quantum yield of these materials.
Catalytic Applications of this compound Derivatives
The pyridine nucleus is a fundamental scaffold in the design of ligands for transition metal catalysis. The nitrogen atom's lone pair of electrons allows it to coordinate with metal centers, and the substituents on the pyridine ring can be tailored to modulate the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. nih.govacs.org Derivatives of this compound are promising candidates for the development of novel ligands and organocatalysts.
The carbaldehyde functional group at the 3-position is a key feature, serving as a synthetic handle for elaboration into a variety of ligand types. For instance, it can be readily converted into imines (Schiff bases), amines, alcohols, and other functionalities. These transformations would yield a library of bidentate or polydentate ligands capable of forming stable and catalytically active complexes with various transition metals.
Derivatives of this compound could find utility in several areas of catalysis:
Cross-Coupling Reactions: Palladium(II) complexes featuring substituted pyridine ligands have demonstrated high efficiency as precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions. nih.govacs.org The electronic properties of the pyridine ligand, influenced by substituents, can significantly impact the catalytic yield. Derivatives of this compound, with their specific substitution pattern, could be developed into ligands that fine-tune the performance of palladium catalysts.
Hydrogenation and Hydroformylation: Pyridine-containing complexes of rhodium and rhenium have been shown to catalyze hydrogenation and hydroformylation reactions. alfachemic.com The steric and electronic environment provided by ligands derived from this compound could lead to catalysts with enhanced activity and selectivity for these important industrial processes.
Polymerization: Titanium-pyridine complexes are known to act as catalysts for olefin and alkyne polymerization. alfachemic.com The specific substitution pattern of ligands derived from this compound could influence the properties of the resulting polymers.
Organocatalysis: Certain pyridine derivatives, such as 4-(Dimethylamino)pyridine (DMAP), are effective nucleophilic catalysts for a range of organic transformations, including esterifications and oxidations. wikipedia.orgnih.gov The unique electronic nature of this compound derivatives could be harnessed to develop novel organocatalysts for various synthetic applications.
The following table illustrates the catalytic applications of some representative pyridine derivatives, highlighting the potential roles that derivatives of this compound could play.
| Catalyst/Ligand Class | Metal Center | Catalytic Application | Key Research Finding |
| Substituted Pyridine Ligands | Palladium (Pd) | Suzuki-Miyaura & Heck Cross-Coupling | The electronic nature of pyridine substituents significantly alters the physicochemical properties and catalytic efficiency of the Pd(II) complexes. nih.govacs.org |
| Pyridine-Titanium Complexes | Titanium (Ti) | Olefin Polymerization | These complexes, in conjunction with aluminum cocatalysts, are effective in Ziegler-Natta catalyzed polymerization processes. alfachemic.com |
| Rhenium-Pyridine Complexes | Rhenium (Re) | Hydrogenation of Alkenes | The complex [ReCl4(NO)(py)2] shows catalytic activity in the hydrogenation of cyclohexene. alfachemic.com |
| 4-(Dimethylamino)pyridine (DMAP) | (Organocatalyst) | Selective Oxidation of Methyl Aromatics | DMAP, in combination with a bromide source, can catalytically oxidize C-H bonds in methyl aromatics using molecular oxygen. nih.gov |
Note: The compounds listed in this table are examples of pyridine derivatives with known catalytic activity and are not direct derivatives of this compound. This data is presented to illustrate the potential applications of similarly structured compounds.
Agrochemical Research and Development (general applications)
Pyridine-based compounds are a cornerstone of the modern agrochemical industry, with numerous commercial products containing this heterocyclic motif. researchgate.netnih.gov The pyridine ring is a versatile scaffold that can be functionalized to create molecules with a wide range of biological activities, including fungicidal, insecticidal, and herbicidal properties. chempanda.com The unique substitution pattern of this compound makes it an interesting starting material for the synthesis of novel agrochemical candidates.
The aldehyde group at the 3-position is a particularly valuable feature for agrochemical discovery. It allows for the introduction of various toxophores or pharmacophores through reactions such as condensation with amines or active methylene (B1212753) compounds. This enables the generation of diverse chemical libraries for high-throughput screening to identify new lead compounds.
Potential agrochemical applications for derivatives of this compound include:
Insecticides: The pyridine ring is a key component of neonicotinoid insecticides, which are highly effective against a broad spectrum of sucking insects. nih.gov The development of new insecticides is crucial to manage insect resistance. Derivatives of this compound could be explored as novel analogues of existing insecticides or as entirely new classes of insecticidal compounds.
Fungicides: Many successful fungicides are based on pyridine and pyrimidine (B1678525) structures. chempanda.com The specific electronic and steric properties imparted by the methoxy and dimethyl substitutions on the pyridine ring of this compound could lead to derivatives with potent antifungal activity.
Herbicides: Pyridine-based herbicides are widely used for broadleaf weed control. chempanda.com The structural features of this compound could be incorporated into new herbicidal molecules with improved efficacy and selectivity.
The table below provides examples of pyridine derivatives that have been investigated for their agrochemical properties, illustrating the potential for derivatives of this compound in this sector.
| Compound Class | Target Application | Key Research Finding |
| Functionalized Pyridines | Insecticidal | Certain pyridine derivatives prepared through multicomponent reactions show significant toxicity towards aphids, with LC50 values as low as 0.080 mg/L. nih.gov |
| Podophyllotoxin (B1678966) Derivatives with a Pyridine Ring | Insecticidal | The inclusion of a pyridine ring in podophyllotoxin derivatives has been shown to enhance their insecticidal effects. chempanda.com |
| Imidacloprid Analogs | Insecticidal | Modifications to the pyridine ring of imidacloprid, a widely used insecticide, are being explored to create variants with different insecticidal spectra. chempanda.com |
| Pyridine-based Herbicides | Herbicidal | Pyridine-containing herbicides like paraquat (B189505) and diquat (B7796111) are effective broad-spectrum herbicides. chempanda.com |
Note: The compounds listed in this table are examples of pyridine derivatives with known or investigated agrochemical activity and are not direct derivatives of this compound. This data is presented to illustrate the potential applications of similarly structured compounds.
Future Research Directions and Unexplored Avenues for 6 Methoxy 2,4 Dimethylpyridine 3 Carbaldehyde
Development of Novel Asymmetric Synthetic Approaches to Chiral Derivatives
The development of synthetic methodologies to access chiral derivatives of 6-Methoxy-2,4-dimethylpyridine-3-carbaldehyde is a paramount area for future investigation. The presence of a prochiral aldehyde functional group offers a direct handle for enantioselective transformations.
One promising avenue lies in the application of chiral organocatalysis . The aldehyde moiety is an ideal substrate for a variety of organocatalytic reactions, including but not limited to:
Asymmetric Aldol Reactions: Utilizing chiral proline derivatives or other amine catalysts to react this compound with various ketones or aldehydes, yielding chiral β-hydroxy carbonyl compounds.
Asymmetric Michael Additions: Employing chiral secondary amines or squaramides to catalyze the conjugate addition of nucleophiles to α,β-unsaturated systems derived from the title compound.
Asymmetric Allylations and Propargylations: Using chiral catalysts to facilitate the enantioselective addition of allyl or propargyl groups to the carbaldehyde, leading to valuable chiral homoallylic and homopropargylic alcohols.
Another significant research direction is the exploration of transition-metal-catalyzed asymmetric synthesis . This could involve:
Asymmetric Hydrogenation: The development of chiral transition metal complexes (e.g., Rhodium, Ruthenium, Iridium) for the enantioselective reduction of the aldehyde to a chiral alcohol.
Asymmetric Alkylation and Arylation: Investigating the use of chiral ligands in conjunction with organometallic reagents (e.g., Grignard reagents, organozinc compounds) to achieve enantioselective addition to the carbonyl group.
Conversion to Alkenyl Derivatives for Asymmetric Catalysis: The aldehyde can be converted into an alkenyl group, which can then participate in a range of well-established asymmetric transformations, such as asymmetric epoxidation or dihydroxylation, to introduce chirality.
A detailed investigation into these and other asymmetric methodologies will be crucial for the synthesis of a diverse library of chiral derivatives of this compound, which are essential for applications in medicinal chemistry and materials science.
Investigation of Photophysical Properties and Potential Optoelectronic Applications
The photophysical properties of this compound and its derivatives are largely unknown and represent a fertile ground for research. Pyridine-based compounds are known to exhibit interesting luminescent and electronic properties, suggesting that this molecule could have potential in the field of optoelectronics.
Future research should focus on a systematic investigation of its:
Absorption and Emission Spectra: Determining the absorption and fluorescence characteristics, including quantum yields and lifetimes, in various solvents and in the solid state.
Solvatochromism: Studying the effect of solvent polarity on the absorption and emission maxima to understand the nature of the excited states.
Thermochromism and Mechanochromism: Investigating changes in optical properties in response to temperature and mechanical stress, respectively.
Derivatization of the core structure could lead to materials with tailored optoelectronic properties. For instance, extending the π-conjugation through the introduction of aromatic or heteroaromatic substituents at the carbaldehyde position could lead to red-shifted absorption and emission, making them suitable for applications in:
Organic Light-Emitting Diodes (OLEDs): As emissive materials or hosts in the emissive layer.
Fluorescent Sensors: For the detection of metal ions, anions, or biologically relevant molecules through changes in their fluorescence intensity or wavelength.
Non-linear Optical (NLO) Materials: The donor-π-acceptor nature of appropriately substituted derivatives could lead to significant NLO properties.
A comprehensive study of the structure-property relationships will be key to designing and synthesizing novel materials based on the this compound scaffold for various optoelectronic applications.
Exploration of Bio-Inspired Synthetic Pathways and Enzymatic Transformations
Nature provides a rich blueprint for the synthesis of complex molecules. Exploring bio-inspired synthetic pathways and enzymatic transformations for this compound could lead to more efficient and sustainable synthetic routes. Pyridine (B92270) alkaloids, for instance, are synthesized in nature through elegant enzymatic cascades.
Future research in this area could include:
Biomimetic Synthesis: Designing synthetic routes that mimic proposed biosynthetic pathways of related natural products. This could involve cascade reactions that build the substituted pyridine ring in a single step from simple precursors.
Enzymatic Reductions: Utilizing alcohol dehydrogenases (ADHs) for the enantioselective reduction of the carbaldehyde to the corresponding chiral alcohol. This approach offers high enantioselectivity under mild reaction conditions.
Transaminase Reactions: Investigating the use of transaminases for the conversion of the aldehyde to a chiral amine, a valuable building block for pharmaceuticals.
Directed Evolution of Enzymes: Employing protein engineering techniques to create novel enzymes with tailored substrate specificity and reactivity towards this compound and its derivatives.
The development of biocatalytic methods would not only provide access to chiral compounds with high enantiopurity but also align with the principles of green chemistry.
Advanced Mechanistic Studies of its Complex Reactivity
A thorough understanding of the reactivity of this compound is essential for its effective utilization in synthesis. While the individual functional groups have predictable reactivity, their interplay within the substituted pyridine ring could lead to complex and unexpected outcomes.
Future research should employ a combination of experimental and computational methods to investigate:
Kinetics and Thermodynamics of Key Reactions: Studying the rates and equilibrium constants of important transformations, such as nucleophilic additions to the carbonyl group and electrophilic aromatic substitutions on the pyridine ring.
Reaction Intermediates: Utilizing spectroscopic techniques (e.g., NMR, IR, Mass Spectrometry) and trapping experiments to identify and characterize transient intermediates.
Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate activation energies, and rationalize observed selectivities.
Influence of Substituents: Systematically varying the substituents on the pyridine ring to understand their electronic and steric effects on the reactivity of the carbaldehyde and the ring itself.
These advanced mechanistic studies will provide a deeper understanding of the molecule's behavior and enable the rational design of new synthetic transformations.
Integration into Supramolecular Assemblies and Molecular Machines
The pyridine nitrogen atom of this compound provides a key coordination site for metal ions, making it an attractive building block for supramolecular chemistry and the construction of molecular machines.
Future research could explore:
Coordination Chemistry: Synthesizing and characterizing coordination complexes with various transition metals. The electronic and steric properties of the pyridine ring can be tuned by modifying the substituents, thereby influencing the properties of the resulting metal complexes.
Self-Assembly: Designing and synthesizing derivatives that can self-assemble into well-defined supramolecular architectures, such as coordination polymers, metal-organic frameworks (MOFs), and discrete cages. The carbaldehyde group can be used as a reactive site for post-synthetic modification of these assemblies.
Molecular Switches and Motors: Incorporating the this compound unit into larger molecular systems that can undergo conformational changes in response to external stimuli, such as light, pH, or the binding of a guest molecule. The aldehyde can be functionalized to act as a rotor or a switching element.
The ability to form predictable and stable coordination bonds makes this pyridine derivative a versatile component for the bottom-up construction of complex and functional molecular systems.
Potential for Sustainable Synthesis and Green Chemistry Innovations
Developing environmentally benign and sustainable methods for the synthesis of this compound and its derivatives is a critical future direction. This aligns with the growing demand for green chemistry in both academic and industrial research.
Areas for investigation include:
Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions to construct the substituted pyridine ring from simple and readily available starting materials. MCRs are inherently atom-economical and can significantly reduce waste generation.
Use of Green Solvents: Exploring the use of water, supercritical fluids, or bio-based solvents as reaction media to replace traditional volatile organic compounds.
Flow Chemistry: Implementing continuous flow technologies for the synthesis of this compound. Flow chemistry offers advantages in terms of safety, scalability, and process control.
By embracing the principles of green chemistry, the synthesis of this valuable compound can be made more economical and environmentally friendly.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Methoxy-2,4-dimethylpyridine-3-carbaldehyde, and what reaction conditions are critical for yield optimization?
- Methodology : Synthesis typically involves cyclization of precursor molecules (e.g., pyridine derivatives) under controlled conditions. For example, the carbaldehyde group can be introduced via oxidation of a methyl group or formylation reactions. Key steps include:
- Precursor preparation : Use of 2,4-dimethylpyridine derivatives with methoxy groups, as seen in structurally analogous compounds .
- Oxidation/Formylation : Employing reagents like MnO₂ or Vilsmeier-Haack conditions (POCl₃/DMF) for aldehyde group introduction, ensuring anhydrous conditions to avoid side reactions .
- Purification : Column chromatography or recrystallization to isolate the product, monitored via TLC or HPLC .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C6, methyl at C2/C4, and aldehyde at C3). Chemical shifts for methoxy (~δ 3.8–4.0 ppm) and aldehyde protons (~δ 9.8–10.2 ppm) are diagnostic .
- X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve ambiguities in stereoelectronic effects caused by methoxy and methyl groups .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₉H₁₁NO₂) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?
- Methodology :
- Multi-technique validation : Cross-reference NMR, IR, and X-ray data. For example, if crystallographic data (e.g., bond lengths/angles) conflict with computational models, use density functional theory (DFT) to assess electronic effects of substituents .
- Dynamic NMR : Investigate rotational barriers of methoxy or methyl groups if unexpected splitting is observed in spectra .
- Data repositories : Compare with published analogs (e.g., 3-Hydroxy-6-methylpyridine-2-carbaldehyde) to identify systematic deviations caused by substituent electronic effects .
Q. What strategies optimize the solubility and bioavailability of this compound for in vitro bioactivity studies?
- Methodology :
- Solubility enhancement : Use co-solvents (e.g., DMSO-water mixtures) or derivatization (e.g., prodrug formation via Schiff base synthesis with amines) .
- Bioavailability studies : Assess logP values experimentally (e.g., shake-flask method) or computationally (e.g., SwissADME) to guide structural modifications. Methoxy groups may improve water solubility but reduce membrane permeability .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic addition or cyclocondensation reactions?
- Methodology :
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack (e.g., aldehyde carbonyl) .
- Transition state analysis : Identify energy barriers for reactions like Knoevenagel condensations, leveraging software like Gaussian or ORCA .
Q. What experimental approaches are used to evaluate the compound’s potential mutagenicity or genotoxicity?
- Methodology :
- In vitro assays : Micronucleus tests (e.g., OECD 487) in human lymphocytes or reconstructed skin models to assess chromosomal damage .
- Ames test : Use Salmonella typhimurium strains (TA98/TA100) with metabolic activation (S9 fraction) to detect frameshift or base-pair mutations .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported synthetic yields or purity across studies?
- Methodology :
- Protocol standardization : Replicate reactions using identical precursors, catalysts (e.g., Pd for cross-couplings), and purification methods .
- Batch analysis : Use HPLC-UV/ELSD to quantify impurities (e.g., unreacted aldehydes or methylpyridine byproducts) and correlate with yield variations .
Q. What are the best practices for validating biological activity data given structural similarities to inactive analogs?
- Methodology :
- Structure-activity relationship (SAR) studies : Synthesize derivatives (e.g., varying methoxy/methyl positions) and compare bioactivity in standardized assays (e.g., enzyme inhibition) .
- Orthogonal assays : Confirm hits using unrelated techniques (e.g., SPR for binding affinity vs. cellular viability assays) to rule out assay-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
